molecular formula C9H19N3O2 B12278965 Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate

Cat. No.: B12278965
M. Wt: 201.27 g/mol
InChI Key: VPUAALDCXUEFCD-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C9H19N3O2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate typically involves the reaction of ethyl piperidine-1-carboxylate with hydrazine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydrazinylpiperidine-1-carboxylate
  • Ethyl 3-hydrazinylpiperidine-1-carboxylate
  • Methyl 3-ethyl-4-aminopiperidine-1-carboxylate

Uniqueness

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate is unique due to the presence of both the ethyl and hydrazinyl groups on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate

InChI

InChI=1S/C9H19N3O2/c1-3-7-6-12(9(13)14-2)5-4-8(7)11-10/h7-8,11H,3-6,10H2,1-2H3

InChI Key

VPUAALDCXUEFCD-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1NN)C(=O)OC

Origin of Product

United States

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